molecular formula C21H23NO B195078 Dapoxetine CAS No. 119356-77-3

Dapoxetine

Cat. No. B195078
M. Wt: 305.4 g/mol
InChI Key: USRHYDPUVLEVMC-FQEVSTJZSA-N
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Description

Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of premature ejaculation . It works by blocking the serotonin transporter and increasing serotonin activity, thereby delaying ejaculation .


Synthesis Analysis

The synthesis of Dapoxetine involves resolving racemic dapoxetine with a chiral acid to obtain the salt of the chiral acid and (+)-dapoxetine, substantially free from (-)-dapoxetine . Another synthetic process involves adding 3-phenyl-3-amino-l-propanol into a three-necked bottle, slowly adding benzoyl chloride drop by drop, and then adding methanesulfonyl chloride into the reaction system .


Molecular Structure Analysis

Dapoxetine has a molecular formula of C21H23NO and an average molecular weight of 305.413 Da . It is a small molecule and its structure is available in various databases .


Chemical Reactions Analysis

Dapoxetine functions by blocking the serotonin transporter and increasing serotonin activity, thereby delaying ejaculation . It has been identified as a potential inhibitor of Zika Virus RNA-dependent RNA polymerase (RdRp) .


Physical And Chemical Properties Analysis

Dapoxetine is a white to slightly yellow powder . It is freely soluble in methanol, propylene glycol, some organic solvents, slightly soluble in ethanol, and almost insoluble in water .

Scientific Research Applications

Pharmacological Profile and Efficacy

  • Dapoxetine is a selective serotonin reuptake inhibitor developed for on-demand treatment of PE. It demonstrates a good safety profile and low prevalence of treatment-emergent adverse events (TEAEs) (Mirone et al., 2014).
  • The drug exhibits rapid absorption and elimination with peak plasma concentrations reached about 1 hour after dosing. Its pharmacokinetics are time-invariant and dose-proportional, unaffected by multiple dosing (Modi et al., 2006).
  • A review of the dapoxetine treatment trials revealed a focus on patient-reported outcomes, with the ejaculation-delaying effect expressed as natural mean intravaginal ejaculation latency time (IELT) (Waldinger & Schweitzer, 2008).

Mechanism of Action

  • Research suggests that dapoxetine acts at a supraspinal level to inhibit the ejaculatory reflex, with the lateral paragigantocellular nucleus (LPGi) being a necessary brain structure for this effect (Clément et al., 2007).

Impact on Reproductive Performance

  • A study on male rats indicated that chronic administration of dapoxetine can adversely affect sexual behavior and reproductive performance (Elmazoudy et al., 2015).

Potential Therapeutic Applications

  • Dapoxetine, along with other SSRIs like vortioxetine and fluoxetine, has shown potential in reducing immobility time and rat locomotor activity in models of depression and anxiety (Ratajczak et al., 2019).
  • The drug does not exhibit pharmacokinetic or cognitive interactions with ethanol, suggesting its safe use in patients who consume alcohol (Modi et al., 2007).

Cardiovascular Safety

  • Cardiovascular safety evaluations throughout dapoxetine's drug development showed no significant electrophysiologic or hemodynamic effects. Events of syncope reported were mainly vasovagal-mediated (neurocardiogenic) (Kowey et al., 2011).

Safety And Hazards

Dapoxetine should not be used in men with moderate to severe hepatic impairment and in those receiving CYP3A4 inhibitors such as ketoconazole, ritonavir, and telithromycin . It also cannot be used in patients with heart failure, permanent pacemaker, or other significant ischemic heart disease .

properties

IUPAC Name

(1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21/h3-14,20H,15-16H2,1-2H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRHYDPUVLEVMC-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

129938-20-1 (hydrochloride)
Record name Dapoxetine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119356773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0057627
Record name Dapoxetine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The drug's mechanism of action is thought to be related to inhibition of neuronal reuptake of serotonin and subsequent potentiation of serotonin activity. The central ejaculatory neural circuit comprises spinal and cerebral areas that form a highly interconnected network. The sympathetic, parasympathetic, and somatic spinal centers, under the influence of sensory genital and cerebral stimuli integrated and processed at the spinal cord level, act in synergy to command physiologic events occurring during ejaculation. Experimental evidence indicates that serotonin (5-HT), throughout brain descending pathways, exerts an inhibitory role on ejaculation. To date, three 5-HT receptor subtypes (5-HT(1A), 5-HT(1B), and 5-HT(2C)) have been postulated to mediate 5-HT's modulating activity on ejaculation.
Record name Dapoxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04884
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Dapoxetine

CAS RN

119356-77-3, 129938-20-1
Record name Dapoxetine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dapoxetine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119356773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dapoxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04884
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dapoxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0057627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine
Source European Chemicals Agency (ECHA)
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Record name DAPOXETINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GB2433A4M3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,980
Citations
CG McMahon - Therapeutic advances in urology, 2012 - journals.sagepub.com
… safety of dapoxetine in the … ‘dapoxetine’ in the title, abstract or keywords. This search was then manually cross referenced for all papers. This review encompasses studies of dapoxetine …
Number of citations: 139 journals.sagepub.com
KE ANDERSSON, JP Mulhall, MG Wyllie - BJU international, 2006 - Wiley Online Library
… Dapoxetine may represent the first of a new category of selective serotonin transport inhibitors. Although dapoxetine … efficacy make dapoxetine suitable for on‐demand treatment of PE. …
JL Pryor, SE Althof, C Steidle, RC Rosen… - The lancet, 2006 - thelancet.com
Background No drugs are approved for treatment of premature ejaculation. Our aim was to determine the efficacy and tolerability of on-demand dapoxetine in patients with severe …
Number of citations: 429 www.thelancet.com
CG McMahon, SE Althof, JM Kaufman… - The journal of sexual …, 2011 - academic.oup.com
… a study to evaluate the effects of dapoxetine in men from Asia-… effects of placebo, dapoxetine 30 mg, and dapoxetine 60 mg … the effects of dapoxetine 60 mg prn, dapoxetine 60 mg daily (…
Number of citations: 205 academic.oup.com
EJ McCarty, WW Dinsmore - Core evidence, 2012 - ncbi.nlm.nih.gov
… Dapoxetine is a selective serotonin reuptake inhibitor specifically designed to treat PE. … of dapoxetine in the treatment of PE in adult men. There is substantial evidence that dapoxetine …
Number of citations: 57 www.ncbi.nlm.nih.gov
LA Sorbera, J Castaner, RM Castaner - Drugs of the Future, 2004 - access.portico.org
… dapoxetine, a compound structurally related to the antidepressant fluoxetine (Prozac®). Dapoxetine has … Dapoxetine is presently in phase III development for the treatment of premature …
Number of citations: 43 access.portico.org
JM Kaufman, RC Rosen, RV Mudumbi… - BJU …, 2009 - Wiley Online Library
… dapoxetine 60 mg once daily and placebo as needed (ie ‘dapoxetine once daily’); (ii) dapoxetine 60 mg as needed and placebo once daily (ie ‘dapoxetine as needed’); and (iii) placebo …
J Buvat, F Tesfaye, M Rothman, DA Rivas, F Giuliano - European urology, 2009 - Elsevier
… min with placebo and dapoxetine 30 mg and dapoxetine 60 mg, … improved significantly with dapoxetine versus placebo at … with placebo and dapoxetine 30 mg and dapoxetine 60 mg, …
Number of citations: 277 www.sciencedirect.com
NB Modi, MJ Dresser, M Simon, D Lin… - The Journal of …, 2006 - Wiley Online Library
Dapoxetine is a serotonin transporter inhibitor currently in development for the treatment of … pharmacokinetics of dapoxetine following once‐daily administration of dapoxetine 30 mg and …
Number of citations: 181 accp1.onlinelibrary.wiley.com
C McMahon, SW Kim, NC Park, C Chang… - The journal of sexual …, 2010 - academic.oup.com
… This study evaluated the efficacy and safety of dapoxetine 30 mg and 60 mg prn over the … in the clinical trial program for dapoxetine have shown that dapoxetine is not associated with …
Number of citations: 155 academic.oup.com

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